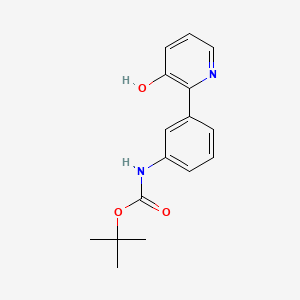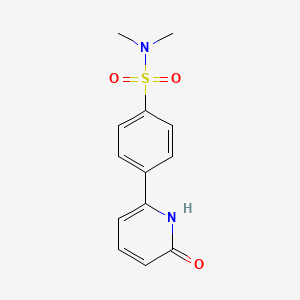
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-BOC-Aminophenyl)-3-hydroxypyridine (3-BOC-APHP) is an organic compound that has become increasingly popular in recent years due to its versatile synthetic applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. It has been used in a variety of scientific research applications, including as an intermediate for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe.
Applications De Recherche Scientifique
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as an intermediate for the synthesis of other compounds, such as peptoids, peptidomimetics, and polymers. It has also been used as an inhibitor of enzymes, such as proteases and kinases. In addition, 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules.
Mécanisme D'action
The mechanism of action of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. It is believed that the compound binds to the active site of the enzyme, which prevents the enzyme from catalyzing the desired reaction. It is also believed that the tert-butyl group of the compound helps to stabilize the binding of the compound to the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. It is believed that the compound has an inhibitory effect on the activity of enzymes, and it has been shown to inhibit the activity of proteases, kinases, and other enzymes. In addition, the compound has been shown to have a fluorescent effect, which can be used for the detection of proteins, nucleic acids, and other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in lab experiments is its high purity (95%). This allows for the compound to be used in a variety of scientific research applications, such as for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe. However, one limitation of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is that it is not a very stable compound, and it can be degraded over time.
Orientations Futures
There are a variety of potential future directions for the use of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in scientific research. One potential direction is to use the compound as a drug delivery system. Another potential direction is to use the compound as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules in living cells. Additionally, the compound could be used to develop new inhibitors of enzymes, such as proteases and kinases. Finally, the compound could be used to develop new synthetic methods for the synthesis of other compounds, such as peptoids and peptidomimetics.
Méthodes De Synthèse
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-amino-2-hydroxypyridine with tert-butyl chloroformate in the presence of triethylamine and acetonitrile as solvent. This reaction yields 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in a high yield. The second step involves the removal of the tert-butyl group from the compound using aqueous sodium hydroxide. The resulting product is the desired 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, with a purity of 95%.
Propriétés
IUPAC Name |
tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHMGHTYRKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)